molecular formula C27H40O3 B602413 Calcipotriol Impurity 1 CAS No. 112849-47-5

Calcipotriol Impurity 1

Cat. No.: B602413
CAS No.: 112849-47-5
M. Wt: 412.62
InChI Key:
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Description

Calcipotriol Impurity 1 is a derivative of calcipotriol, which is a synthetic analog of calcitriol, a form of vitamin D. Calcipotriol is primarily used in the treatment of psoriasis, a chronic skin condition. Impurities in pharmaceutical compounds like calcipotriol are critical to identify and study, as they can affect the efficacy and safety of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Calcipotriol Impurity 1 involves several synthetic steps. One common method includes the use of solid lipid nanoparticles to encapsulate the drug, which enhances its stability and efficacy . The process typically involves the following steps:

    Weighing and Mixing: Weigh carbomer 940 and mix with glycerin to form a wetting agent.

    Swelling: Add water and allow the mixture to swell overnight.

    Encapsulation: Encapsulate calcipotriol in solid lipids to form nanoparticles.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The encapsulation in solid lipids is particularly beneficial for improving the drug’s permeability and reducing skin irritation .

Chemical Reactions Analysis

Types of Reactions

Calcipotriol Impurity 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, often in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.

Scientific Research Applications

Calcipotriol Impurity 1 has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Calcipotriol: The parent compound, used in the treatment of psoriasis.

    Calcitriol: The natural form of vitamin D, involved in calcium metabolism.

    Betamethasone: Often combined with calcipotriol for enhanced therapeutic effects.

Uniqueness

Calcipotriol Impurity 1 is unique in its specific structural modifications, which may affect its stability, efficacy, and safety profile. Unlike calcipotriol, it may have different pharmacokinetic properties and interactions with other compounds .

Properties

CAS No.

112849-47-5

Molecular Formula

C27H40O3

Molecular Weight

412.62

Appearance

Light Beige Sticky Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(1α,3β,5E,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol;  (1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-

Origin of Product

United States

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